molecular formula C11H13NO B8419635 2-HydroxymethyL3-ethyl-indol

2-HydroxymethyL3-ethyl-indol

Cat. No. B8419635
M. Wt: 175.23 g/mol
InChI Key: KMUWTIQQOMLESU-UHFFFAOYSA-N
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Patent
US05180728

Procedure details

To the suspension of lithium aluminum hydride (4.15 g) in tetrahydrofuran (41 ml) at 15°-30° C. under a nitrogen atmosphere was added dropwise over 45 minutes 3-ethyl-2-indolecarboxylic acid methyl ester (22.2 g) in tetrahydrofuran. After the mixture was stirred at room temperature for an hour, ethyl acetate (200 ml) was added dropwise at 20°-30° C., followed by the addition of methanol (10 ml) at the same temperature. The reaction mixture was treated with saturated aqueous potassium sodium tartrate solution (150 ml). Separated organic layer was dried over anhydrous magnesium sulfate and evaporated in vacuo. The residue was purified by silica gel column chromatography (10% ethylacetate-n-hexane) to give 3-ethyl-2-hydroxymethylindole (14.0 g) as crystals.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Name
3-ethyl-2-indolecarboxylic acid methyl ester
Quantity
22.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9]([C:11]1[NH:12][C:13]2[C:18]([C:19]=1[CH2:20][CH3:21])=[CH:17][CH:16]=[CH:15][CH:14]=2)=O.C(OCC)(=O)C.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>O1CCCC1.CO>[CH2:20]([C:19]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[NH:12][C:11]=1[CH2:9][OH:8])[CH3:21] |f:0.1.2.3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
4.15 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
41 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
3-ethyl-2-indolecarboxylic acid methyl ester
Quantity
22.2 g
Type
reactant
Smiles
COC(=O)C=1NC2=CC=CC=C2C1CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Separated organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (10% ethylacetate-n-hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(NC2=CC=CC=C12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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